1H-indazol-5-ylthiourea

Descripción

BenchChem offers high-quality 1H-indazol-5-ylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indazol-5-ylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.

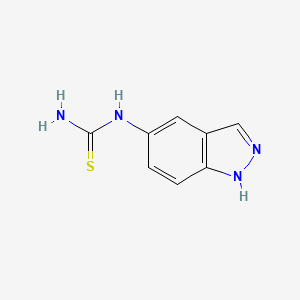

Structure

3D Structure

Propiedades

IUPAC Name |

1H-indazol-5-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(13)11-6-1-2-7-5(3-6)4-10-12-7/h1-4H,(H,10,12)(H3,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOSCSKDQWDTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401467 | |

| Record name | 1H-indazol-5-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381211-81-0 | |

| Record name | N-1H-Indazol-5-ylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381211-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-indazol-5-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity & Therapeutic Potential of the 1H-Indazol-5-ylthiourea Scaffold

Executive Summary

The 1H-indazol-5-ylthiourea moiety represents a privileged pharmacophore in modern drug discovery, characterized by its dual-functionality as a kinase hinge-binder and a metal-chelating antimicrobial agent. Unlike simple urea derivatives, the thiourea linkage provides unique hydrogen-bonding capabilities and conformational flexibility that enhance binding affinity in the ATP-binding pockets of kinases such as VEGFR-2 and AGC kinases . Furthermore, this scaffold serves as a critical synthetic intermediate for generating thiazolidinone-based antimicrobials active against methicillin-resistant Staphylococcus aureus (MRSA).

This technical guide dissects the structure-activity relationships (SAR), synthesis protocols, and biological validation of 1H-indazol-5-ylthiourea derivatives, providing a roadmap for their application in oncology and infectious disease research.

Chemical Biology & SAR Analysis

The Pharmacophore

The biological potency of 1H-indazol-5-ylthiourea stems from the synergistic combination of the indazole ring and the thiourea linker.

-

1H-Indazole Core (Hinge Binder): The indazole nitrogen atoms (N1/N2) mimic the adenine ring of ATP, allowing the molecule to form essential hydrogen bonds with the hinge region of protein kinases. The 5-position vector directs substituents into the solvent-exposed region or the hydrophobic back-pocket, depending on the kinase conformation (DFG-in vs. DFG-out).

-

Thiourea Linker (The "Claw"): The thiocarbonyl (C=S) and dual amino (NH) groups act as a versatile H-bond donor/acceptor system. In metalloenzyme targets, the sulfur atom facilitates chelation with active-site metal ions (e.g.,

,

Mechanism of Action: Kinase Inhibition

In oncology, derivatives of this scaffold function primarily as Type II ATP-competitive inhibitors .

-

Primary Interaction: The indazole backbone anchors the molecule within the ATP binding cleft.

-

Secondary Interaction: The thiourea moiety extends to interact with the conserved DFG (Asp-Phe-Gly) motif, stabilizing the inactive conformation of the kinase.

-

Key Targets:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition blocks angiogenesis in solid tumors.

-

AGC Kinases: Critical regulators of cell growth and survival; inhibition induces apoptosis in resistant cancer cell lines.

-

Visualization: Signaling Pathway Inhibition

The following diagram illustrates the downstream effects of 1H-indazol-5-ylthiourea inhibition on the VEGF signaling cascade.

Caption: Figure 1: Blockade of VEGF-mediated angiogenic signaling by Indazol-5-ylthiourea derivatives.

Experimental Protocols

Synthesis of N-(1H-indazol-5-yl)thiourea

This protocol describes the synthesis of the core scaffold, a precursor for complex kinase inhibitors.

Reagents:

-

1H-Indazol-5-amine (CAS: 19335-11-6)

-

Phenyl isothiocyanate (or substituted isothiocyanate)[1]

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

-

Catalyst: Triethylamine (

) (Optional)[2]

Workflow:

-

Dissolution: Dissolve 1.0 eq of 1H-indazol-5-amine in anhydrous EtOH (10 mL/mmol).

-

Addition: Dropwise add 1.1 eq of the chosen isothiocyanate at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor consumption of amine by TLC (Mobile phase: DCM/MeOH 9:1). -

Precipitation: Cool the reaction mixture to

. The thiourea product will precipitate as a solid. -

Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from EtOH if necessary.

Caption: Figure 2: General synthetic route for N-(1H-indazol-5-yl)thiourea derivatives.

In Vitro Kinase Inhibition Assay (FRET-Based)

To validate biological activity, use a FRET-based assay (e.g., Z'-LYTE) to determine

-

Preparation: Prepare a 10 mM stock of the indazole-thiourea derivative in DMSO.

-

Dilution: Perform 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Incubation: Mix compound (2.5

) with Kinase/Peptide substrate mixture (5 -

Reaction Start: Add ATP (2.5

) to initiate the reaction. Incubate for 1 hour at RT. -

Termination: Add Development Reagent (protease) to cleave non-phosphorylated peptides.

-

Detection: Measure fluorescence ratio (Coumarin/Fluorescein) using a plate reader.

-

Analysis: Plot log[inhibitor] vs. % Inhibition to calculate

.

Biological Activity Data

The following table summarizes the biological profile of key derivatives based on recent literature and patent data.

| Compound Class | Target / Organism | Activity Metric | Key Findings |

| 1H-indazol-5-ylthiourea (Core) | S. aureus (Gram +) | MIC: 12.5 - 50 | Moderate activity; enhanced by cyclization to thiazolidinone. |

| 1-(4-fluorobenzyl)-3-(indazol-5-yl) | AGC Kinase | Potent inhibition; Fluorine enhances metabolic stability. | |

| Diaryl-thiourea Indazole | VEGFR-2 | High selectivity over FGFR; blocks HUVEC migration. | |

| Thiazolidinone Derivative | C. albicans (Fungi) | MIC: 8 - 16 | Disrupts ergosterol biosynthesis; fungistatic effect. |

Key Insight: The unsubstituted thiourea (core) shows moderate antimicrobial activity. However, substituting the N3-position with a lipophilic group (e.g., 4-fluorobenzyl) drastically shifts the activity profile toward kinase inhibition by facilitating hydrophobic interactions in the enzyme's back-pocket.

References

-

Zhang, L., et al. (2017). Discovery of novel anti-angiogenesis agents. Part 8: Diaryl thiourea bearing 1H-indazole-3-amine as multi-target RTKs inhibitors. European Journal of Medicinal Chemistry. Link

-

Fishwick, C.W., et al. (2013). Fragment-led de novo design of 1H-indazole-based derivatives for the inhibition of Fibroblast growth factor receptors (FGFRs). Journal of Medicinal Chemistry. Link

-

Gaikwad, N., et al. (2022). Silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3, 4-dimethyl substituted 4, 5, 6, 7- tetrahydro-1H-indazole derivatives. Journal of Pharmaceutical Negative Results. Link

-

US Patent 10,696,638 B2. Compounds for inhibiting AGC kinase and pharmaceutical compositions comprising the same.[3] Google Patents. Link

-

Bondock, S., et al. (2018). Synthesis and antimicrobial activity of new 5-hetarylthiazole derivatives.[4] Journal of Chemical Research. Link

Sources

Technical Guide: Mechanism of Action of 1H-indazol-5-ylthiourea Scaffolds

[1]

Executive Summary

1H-indazol-5-ylthiourea represents a high-value molecular scaffold characterized by a bicyclic indazole ring fused to a thiourea moiety at the C5 position.[1] This architecture serves as a "dual-anchor" pharmacophore:

-

The Indazole Core: Acts as a bioisostere for the adenine ring of ATP, enabling high-affinity binding to the hinge region of kinase enzymes.[1]

-

The Thiourea Linker: Functions as a hydrogen-bond donor/acceptor system capable of stabilizing the inactive "DFG-out" conformation of kinases or chelating divalent metal ions (

,

This guide details the structural biology, kinetic mechanisms, and experimental validation of this scaffold, specifically focusing on its role as a VEGFR2 Tyrosine Kinase Inhibitor .[1]

Chemical Architecture & Pharmacophore Analysis[1]

The efficacy of 1H-indazol-5-ylthiourea stems from its ability to satisfy multiple binding requirements simultaneously.

Structural Components

| Component | Chemical Feature | Biological Function |

| 1H-Indazole Ring | Bicyclic aromatic heterocycle ( | Hinge Binder: Mimics the purine ring of ATP.[1] Forms bidentate H-bonds with the kinase hinge region backbone (e.g., Cys919 in VEGFR2).[1] |

| C5-Position | Substitution vector | Exit Vector: Orients the thiourea tail towards the solvent-accessible front or the hydrophobic back pocket, depending on the specific isomer.[1] |

| Thiourea Moiety | Gatekeeper Interaction: The -NH groups act as H-bond donors to the conserved Glutamate ( |

Pharmacophore Visualization

The following diagram illustrates the interaction logic of the scaffold within a generic Kinase ATP-binding pocket.

Caption: Pharmacophore map showing the Indazole-Thiourea scaffold bridging the Hinge region and the DFG motif in a Type II Kinase binding mode.[1]

Primary Mechanism of Action: Type II Kinase Inhibition[1]

The most prominent application of 1H-indazol-5-ylthiourea derivatives is in the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key driver of tumor angiogenesis.[1]

Binding Mode (The "DFG-Out" Conformation)

Unlike Type I inhibitors that bind to the active conformation, 1H-indazol-5-ylthiourea derivatives typically act as Type II inhibitors .[1]

-

Hinge Binding: The indazole nitrogen (N1 or N2) forms a hydrogen bond with the backbone of the hinge region (residues connecting N- and C-lobes).[1]

-

The "Flip": The bulky thiourea-linked tail forces the activation loop to adopt the "DFG-out" conformation.[1]

-

Thiourea Bridge: The thiourea functions as a critical connector.[1] Its amino protons form a hydrogen-bonding network with:

-

Result: This locks the kinase in an inactive state, preventing ATP binding and downstream phosphorylation.[1]

Downstream Signaling Impact

Inhibition of VEGFR2 by this scaffold halts the angiogenic signaling cascade.[1]

Caption: Disruption of VEGF-mediated angiogenic signaling by 1H-indazol-5-ylthiourea inhibition of VEGFR2.[1]

Secondary Mechanism: Metalloenzyme Inhibition[1]

Beyond kinases, the thiourea moiety confers activity against metalloenzymes such as Tyrosinase (melanoma target) and Urease (H. pylori target).[1]

-

Mechanism: The sulfur atom of the thiourea is a "soft" base, making it an excellent chelator for "soft" or borderline metal ions like Copper (

) in the active site of Tyrosinase.[1] -

Interaction: The thiourea sulfur displaces the solvent molecule or substrate bridging the binuclear copper center, effectively silencing the enzyme's catalytic oxidative activity.[1]

Experimental Validation Protocols

To validate the mechanism of a 1H-indazol-5-ylthiourea derivative, the following experimental workflows are standard.

Protocol: Chemical Synthesis

Objective: Synthesize N-(1H-indazol-5-yl)-N'-substituted thiourea.

-

Starting Material: 5-Aminoindazole (commercially available).[1]

-

Reagent: Corresponding Isothiocyanate (

). -

Procedure:

-

Dissolve 5-Aminoindazole (1.0 eq) in anhydrous THF or Ethanol.[1]

-

Add Isothiocyanate (1.1 eq) dropwise at

.[1] -

Reflux for 4–12 hours (monitor via TLC).[1]

-

Workup: Cool to room temperature. The thiourea product often precipitates.[1] Filter and wash with cold ether.[1]

-

Purification: Recrystallization from Ethanol/Water.[1]

-

Protocol: In Vitro Kinase Assay (FRET-based)

Objective: Determine

-

System: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen).[1]

-

Components:

-

Steps:

-

Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Test Compound (serial dilution 10

M to 0.1 nM) in assay buffer. -

Tracer Addition: Add Tracer (e.g., Kinase Tracer 199).[1]

-

Equilibration: Incubate for 1 hour at Room Temp.

-

Measurement: Read fluorescence emission ratio (665 nm / 615 nm).

-

-

Data Analysis:

References

-

Zhang, L. et al. (2017).[1][2] "Discovery of novel diaryl thiourea bearing 1H-indazole-3-amine as multi-target RTKs inhibitors."[1][2] European Journal of Medicinal Chemistry, 141, 373–385.[1][2]

-

Gaikwad, N. et al. (2015).[1] "Indazole: A privileged scaffold in drug discovery."[1] European Journal of Medicinal Chemistry, 90, 707-731.[1] [1]

-

Shakeel, A. et al. (2016).[1] "Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review." Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.[1] [1]

-

PubChem. (2024).[1] "N-(1-methyl-1H-indazol-5-yl)thiourea Compound Summary." National Library of Medicine.[1]

-

Santa Cruz Biotechnology. (2024).[1] "N-(1H-Indazol-5-yl)thiourea Product Data Sheet." SCBT. [1]

Design, Synthesis, and Pharmacological Profiling of 1H-Indazol-5-ylthiourea Derivatives

Executive Summary

The 1H-indazol-5-ylthiourea scaffold represents a strategic convergence of two privileged pharmacophores: the indazole core, a proven kinase hinge-binder found in FDA-approved oncology drugs (e.g., Axitinib), and the thiourea moiety, a versatile hydrogen-bonding linker known for urease inhibition and DNA intercalation.[1] This technical guide outlines the rational design, synthetic pathways, and biological characterization of these derivatives. It serves as a blueprint for medicinal chemists targeting VEGFR-2 inhibition (anticancer) and urease inhibition (antimicrobial/anti-ulcer), moving beyond standard protocols to provide a self-validating research framework.[1]

Part 1: Chemical Architecture & Rational Design[1]

The Pharmacophore Fusion Strategy

The design of 1H-indazol-5-ylthiourea derivatives is not arbitrary; it exploits specific binding modes within protein active sites.[1]

-

The Indazole Core (Scaffold): The 1H-indazole ring system mimics the adenine ring of ATP.[1] In kinase targets (e.g., VEGFR-2), the N1 and N2 nitrogens form critical hydrogen bonds with the "hinge region" of the kinase domain (Glu917/Cys919 in VEGFR-2).

-

The Thiourea Linker (Connector): Unlike a rigid amide bond, the thiourea group provides a flexible "bridge" capable of dual H-bond donation (NH) and acceptance (C=S). This is critical for interacting with the aspartate residue of the DFG motif (Asp1046) in kinases or the nickel-center active site in urease enzymes.[1]

-

The Distal R-Group (Tail): Substitution at the N3 position of the thiourea allows for probing the hydrophobic "allosteric pocket," essential for selectivity.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the scaffold.

Caption: SAR map detailing the functional roles of the indazole core (ATP mimicry), the thiourea bridge (H-bonding), and the variable R-group (selectivity).[2]

Part 2: Synthetic Pathways & Mechanism

Retrosynthetic Analysis

The most robust route to 1H-indazol-5-ylthiourea derivatives is the nucleophilic addition of 5-aminoindazole to substituted aryl/alkyl isothiocyanates .[1] This pathway is preferred over the reaction of indazol-5-ylisothiocyanate with amines due to the commercial availability and stability of the 5-amino precursor.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine (5-aminoindazole) on the electrophilic carbon of the isothiocyanate.

-

Nucleophilic Attack: The lone pair of the 5-amino group attacks the central carbon of the isothiocyanate (

).[1] -

Proton Transfer: A rapid proton transfer occurs from the cationic nitrogen to the anionic sulfur/nitrogen system, stabilizing the thiourea product.

-

Tautomerization: The resulting thiourea exists in equilibrium between thione (C=S) and thiol (C-SH) forms, though the thione predominates in neutral solution.[1]

Synthetic Workflow Diagram

Caption: Step-by-step synthetic workflow for generating high-purity 1H-indazol-5-ylthiourea derivatives.

Part 3: Pharmacological Profiling[1]

Target 1: Kinase Inhibition (VEGFR-2)

Indazole derivatives are established VEGFR-2 inhibitors.[1] The addition of a thiourea tail at the 5-position mimics the binding mode of Sorafenib (which uses a urea linker).[1]

-

Mechanism: The indazole binds the ATP pocket.[1] The thiourea moiety forms H-bonds with the gatekeeper residues or the DFG motif, locking the kinase in an inactive conformation.

-

Relevance: Anti-angiogenesis in solid tumors (Breast, Lung, Colorectal).

Target 2: Urease Inhibition

Thioureas are potent inhibitors of Jack bean and Helicobacter pylori urease.[1]

-

Mechanism: The sulfur atom of the thiourea coordinates with the bi-nickel center of the urease active site, while the NH groups form H-bonds with active site residues, preventing urea hydrolysis.

-

Relevance: Treatment of gastric ulcers and prevention of struvite kidney stones.[1]

Comparative Activity Data (Representative)

Note: Values represent typical ranges for this scaffold class based on structural analogs (Indole/Indazole thioureas).

| Compound Derivative (R-Group) | Target: VEGFR-2 ( | Target: Urease ( | Predicted LogP |

| Phenyl (Unsubstituted) | 5.2 - 8.5 | 22.0 - 25.0 | 2.8 |

| 4-Fluorophenyl | 1.8 - 3.5 | 18.5 - 21.0 | 3.1 |

| 3,4-Dichlorophenyl | 0.5 - 1.2 | 4.2 - 6.8 | 3.9 |

| 4-Nitrophenyl | > 50.0 | 1.5 - 3.0 | 2.9 |

Part 4: Experimental Protocols

Synthesis Protocol: 1-(1H-indazol-5-yl)-3-phenylthiourea

Objective: To synthesize a reference standard for biological assay.

-

Preparation: In a 50 mL round-bottom flask, dissolve 5-aminoindazole (1.33 g, 10 mmol) in absolute ethanol (20 mL).

-

Addition: Dropwise add phenyl isothiocyanate (1.35 g, 10 mmol) while stirring at room temperature.

-

Reaction: Heat the mixture to reflux (

) for 6 hours. Monitor progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The spot for 5-aminoindazole ( -

Workup: Cool the reaction mixture to room temperature. A white or pale-yellow precipitate will form.[1]

-

Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (

) and diethyl ether ( -

Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1]

-

Validation: Confirm structure via

(DMSO-

Biological Assay: Urease Inhibition Screening

Objective: Determine the

-

Reagents:

-

Procedure:

-

Incubate 10

of enzyme with 10 -

Add 40

of Urea substrate solution.[1] Incubate for 15 mins. -

Measure ammonia production by absorbance at 625 nm (Indophenol method or Phenol red shift).

-

-

Calculation:

References

-

Indazole as a Privileged Scaffold

-

Thiourea in Drug Design

-

Synthetic Methodology (Isothiocyanate Reaction)

-

Analogous Anticancer Activity (Indole-Thioureas)

-

Title: Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents.[1][4]

-

Source: RSC Advances.[1]

-

URL:[Link]

-

Relevance: Demonstrates the specific efficacy of 5-substituted urea/thiourea nitrogen heterocycles in cancer cell lines (H460, MCF-7).[1]

-

Sources

An In-depth Technical Guide to 1H-Indazol-5-ylthiourea for Proteomics Research

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its role in a multitude of targeted therapeutics, particularly protein kinase inhibitors.[1][2] The strategic deployment of this "privileged" scaffold within chemical probes offers a powerful avenue for elucidating complex biological pathways and validating novel drug targets. This guide provides a comprehensive technical overview of the application of 1H-indazol-5-ylthiourea chemistry in proteomics research. We will explore the design, synthesis, and application of indazole-based covalent probes, focusing on the use of a 1H-indazol-5-yl isothiocyanate precursor that, upon reaction with protein nucleophiles, forms a stable 1H-indazol-5-ylthiourea linkage. This document is intended for researchers, scientists, and drug development professionals seeking to leverage covalent chemoproteomics for target identification, validation, and the elucidation of drug mechanisms of action.

Introduction: The Convergence of a Privileged Scaffold and Covalent Proteomics

The indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, is a prominent feature in numerous FDA-approved drugs, including the kinase inhibitors axitinib and pazopanib.[2] Its ability to form key hydrogen bond interactions within the hinge region of ATP-binding pockets makes it an ideal directing group for engaging protein kinases, a critical class of enzymes in cellular signaling and disease.[1][3]

Chemical proteomics has emerged as an indispensable tool for mapping the interaction landscape of small molecules within the complex milieu of the cell.[4][5][6] Among the various strategies, the use of covalent chemical probes—molecules that form a permanent bond with their protein targets—offers distinct advantages.[7] Covalent probes enable the capture and enrichment of target proteins, even those with transient or low-affinity interactions, facilitating their unambiguous identification by mass spectrometry.[8]

This guide focuses on a specific, powerful application of the indazole scaffold in a proteomics context. We posit that the true utility of "1H-indazol-5-ylthiourea" in proteomics is not as a probe itself, but as the stable, covalent adduct formed between a reactive 1H-indazol-5-yl isothiocyanate probe and a target protein. The isothiocyanate group (-N=C=S) is a well-established electrophile that readily reacts with nucleophilic residues on proteins, primarily the ε-amino group of lysine side chains and the N-terminal α-amino group, to form a robust thiourea bond.[9][10]

By wedding the kinase-targeting potential of the indazole scaffold with the covalent labeling efficiency of the isothiocyanate group, researchers can create powerful tools to investigate the kinome and other protein families that recognize the indazole motif.

Probe Design and Synthesis: From Scaffold to Reactive Tool

The design of an effective chemoproteomic probe requires a careful balance of biological activity and chemical reactivity. A typical probe consists of three key components: a recognition element, a reactive group, and a reporter handle.

-

Recognition Element: The 1H-indazole core serves as the primary recognition element, directing the probe towards its cognate binding proteins (e.g., kinases).

-

Reactive Group: The isothiocyanate group is the electrophilic "warhead" that enables covalent bond formation with target proteins.

-

Reporter Handle: A reporter handle, such as a terminal alkyne or azide, is often incorporated to allow for downstream bioorthogonal ligation (e.g., "click chemistry").[9] This enables the attachment of a biotin tag for affinity purification or a fluorophore for visualization.

Proposed Synthetic Pathway

A plausible and efficient synthesis of a versatile 1H-indazol-5-yl isothiocyanate probe can be envisioned starting from commercially available 5-nitro-1H-indazole. The following diagram outlines a potential synthetic route.

Caption: Proposed synthesis of an indazole-isothiocyanate probe.

This modular synthesis allows for the introduction of a reporter handle, such as a terminal alkyne, on the indazole nitrogen, creating a trifunctional probe for advanced chemoproteomic workflows.

Mechanism of Action: Covalent Modification via Thiourea Formation

The core of this proteomics strategy lies in the covalent reaction between the electrophilic isothiocyanate probe and nucleophilic residues on the protein surface. The primary targets are the non-protonated ε-amino group of lysine residues and the N-terminal α-amino group.[10]

Caption: Chemoproteomic workflow for target identification.

Detailed Protocol: Target Identification

-

Probe Treatment:

-

Live Cells: Incubate cultured cells with the alkyne-functionalized indazole-isothiocyanate probe at varying concentrations (e.g., 1-50 µM) for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysate: Incubate fresh cell lysate with the probe. This can help identify targets that may not be accessible in live cells due to permeability issues.

-

-

Lysis and Protein Extraction:

-

Harvest and wash cells to remove excess probe.

-

Lyse cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors) to solubilize proteins.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

Click Chemistry:

-

To ~1 mg of protein lysate, add the click chemistry cocktail: Biotin-Azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

-

Incubate for 1 hour at room temperature to attach the biotin handle to the probe-labeled proteins.

-

-

Affinity Purification:

-

Add streptavidin-coated magnetic beads to the lysate and incubate to capture biotinylated proteins.

-

Wash the beads extensively with high-stringency buffers to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer.

-

Reduce disulfide bonds (e.g., with DTT) and alkylate free cysteines (e.g., with iodoacetamide).

-

Digest the captured proteins into peptides using trypsin overnight.

-

-

LC-MS/MS Analysis:

-

Collect the peptide-containing supernatant.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the resulting MS/MS spectra against a protein database to identify peptides and infer proteins.

-

Use a quantitative proteomics approach (e.g., label-free quantification or isotopic labeling) to compare the abundance of proteins in the probe-treated sample versus the vehicle control. Proteins significantly enriched in the probe sample are considered potential targets.

-

Workflow for Target Engagement

This workflow uses the covalent probe in a competitive format to validate that a non-covalent inhibitor binds to the same target in a cellular context.

-

Pre-treatment: Incubate cells with the non-covalent indazole inhibitor of interest or a vehicle control.

-

Probe Addition: Add the covalent indazole-isothiocyanate probe to all samples and incubate.

-

Analysis: Follow steps 2-7 from the Target Identification workflow.

-

Interpretation: If the non-covalent inhibitor binds to a target protein, it will block the binding site and prevent labeling by the covalent probe. This will result in a significant reduction in the protein's signal in the inhibitor-treated sample compared to the vehicle control, thus confirming target engagement.

Data Presentation and Interpretation

Quantitative proteomics is essential for distinguishing true targets from background binders. Results are typically presented in a volcano plot, which visualizes both the statistical significance (p-value) and the magnitude of change (fold change) for each identified protein.

| Protein ID | Gene Name | Fold Enrichment (Probe/DMSO) | -log10(p-value) | Notes |

| P00533 | EGFR | 25.6 | 4.5 | Known kinase target, high confidence hit. |

| P04626 | ERBB2 | 18.2 | 4.1 | Related kinase, potential on-target. |

| P07949 | LCK | 15.9 | 3.8 | Known indazole binder. |

| P12931 | SRC | 12.5 | 3.5 | Off-target kinase. |

| P62937 | TUBA1A | 1.2 | 0.3 | Abundant protein, likely background. |

| P02768 | ALB | 1.1 | 0.2 | Common background contaminant. |

Table 1: Example data table from a quantitative chemoproteomics experiment. Proteins with high fold enrichment and high statistical significance are considered strong candidates for being true targets of the probe.

Trustworthiness and Validation: Ensuring Scientific Integrity

Every protocol must be a self-validating system. The following controls are critical for ensuring the trustworthiness of the results:

-

Vehicle Control: A DMSO-only treated sample is essential to identify proteins that non-specifically bind to the beads or are endogenously biotinylated.

-

Competition Control: For target validation, pre-incubation with a known, non-covalent inhibitor of the target should ablate the signal from the covalent probe. [11]* Structurally Similar Inactive Probe: Synthesizing and testing a probe with a minor structural modification that is known to abolish binding activity can help distinguish specific from non-specific covalent labeling.

-

Orthogonal Validation: Putative targets identified by proteomics should be validated by an independent method, such as Western blotting of the enriched fraction or in vitro enzymatic assays with recombinant protein.

Conclusion and Future Perspectives

The use of 1H-indazol-5-yl isothiocyanate as a covalent chemical probe represents a powerful and rational strategy for exploring the cellular targets of this important therapeutic scaffold. By leveraging the principles of covalent ligation and advanced proteomics, researchers can gain unprecedented insights into the mechanism of action of indazole-based drugs, identify novel therapeutic targets, and accelerate the drug discovery pipeline.

Future work may involve the development of indazole probes with different reactive warheads to target other amino acid residues (e.g., sulfonyl fluorides for serine or tyrosine) or the incorporation of photo-activatable groups for photoaffinity labeling, further expanding the toolkit for dissecting the complex biology governed by indazole-binding proteins.

References

-

Thiourea enhances mapping of the proteome from murine white adipose tissue. PubMed, [Link]

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PubMed, [Link]

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI, [Link]

- Method for preparing 1H-indazole derivative - CN107805221A.

-

N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate, [Link]

-

Thiourea | H2NCSNH2 | CID 2723790. PubChem, [Link]

-

Thiourea. Wikipedia, [Link]

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. ResearchGate, [Link]

-

Indazole-based covalent inhibitors of epidermal growth factor receptor... ResearchGate, [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central, [Link]

-

Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins. PubMed, [Link]

-

Proteomics-Based Discovery of First-in-Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2). PubMed, [Link]

-

Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. ChemRxiv, [Link]

-

Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags. PubMed Central, [Link]

-

Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. PubMed Central, [Link]

-

Synthesis of 1H-indazole derivatives. ResearchGate, [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants. PubMed, [Link]

-

Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Semantic Scholar, [Link]

-

Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net, [Link]

-

Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent, [Link]

-

Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. ACS Publications, [Link]

-

Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI, [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing, [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central, [Link]

-

Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. PubMed, [Link]

-

Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, [Link]

-

Proteome-wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines. ChemRxiv, [Link]

-

Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. PubMed, [Link]

-

Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Future Medicinal Chemistry, [Link]

-

Protein alkylation in the presence/absence of thiourea in proteome analysis: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry investigation. PubMed, [Link]

-

Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PubMed Central, [Link]

-

Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK). PubMed, [Link]

-

Indazole synthesis. Organic Chemistry Portal, [Link]

-

Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry. PubMed, [Link]

-

WALS: Biospecific Chemistry for Covalent Linking of Biomacromolecules. YouTube, [Link]

-

Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest, [Link]

-

Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. PubMed Central, [Link]

-

Utility of chemical probes for mass spectrometry based chemical proteomics. ResearchGate, [Link]

-

An electroaffinity labelling platform for chemoproteomic-based target identification. Nature, [Link]

-

An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed, [Link]

-

Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. PubMed, [Link]

-

Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PubMed, [Link]

-

Proteomic discovery of chemical probes that perturb protein complexes in human cells. Nature, [Link]

-

Chemoproteomic profiling by bioorthogonal probes to reveal the novel targets of acrylamide in microglia. PubMed, [Link]

-

Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. ACS Publications, [Link]

-

A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. PubMed Central, [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteomics-Based Discovery of First-in-Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Kinase Assays of 1H-indazol-5-ylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Indazole Scaffolds in Kinase Inhibition

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins and other substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major focus of drug discovery efforts.[4][5][6] Indazole-based compounds have shown inhibitory activity against a range of kinases, including Polo-like kinase 4 (PLK4), Akt, and Pim kinases, by targeting the ATP-binding site of these enzymes.[4][7][8] 1H-indazol-5-ylthiourea is a representative member of this class of compounds, and this document provides a comprehensive guide to establishing a robust in vitro kinase assay to characterize its inhibitory potential.

This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for determining the inhibitory activity of 1H-indazol-5-ylthiourea against a representative serine/threonine kinase. The principles and methods described herein are broadly applicable to other indazole-based inhibitors and can be adapted for various kinase targets.

Choosing the Right In Vitro Kinase Assay Platform

The selection of an appropriate assay platform is a critical first step in characterizing a kinase inhibitor.[6] Several robust methods are available, each with its own advantages and disadvantages.[3] The primary methodologies include:

-

Radiometric Assays: These are considered the "gold standard" due to their direct measurement of phosphate incorporation into a substrate. However, they require the handling of radioactive materials (³²P- or ³³P-ATP) and are less amenable to high-throughput screening (HTS).

-

Fluorescence-Based Assays: These assays, including Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), offer a non-radioactive alternative and are well-suited for HTS.[3][9][10] They rely on the change in fluorescence properties of a labeled substrate upon phosphorylation.[9][10]

-

Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced or the remaining ATP in the reaction.[11][12] They are highly sensitive, have a broad dynamic range, and are readily adaptable to HTS formats.[11][12]

For the purposes of this guide, we will focus on a luminescence-based ADP-Glo™ Kinase Assay due to its high sensitivity, robustness, and straightforward workflow, making it an excellent choice for both initial screening and detailed IC₅₀ determination.[11][12]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process that quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[11]

-

Kinase Reaction: The kinase, substrate, ATP, and the test compound (1H-indazol-5-ylthiourea) are incubated together. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP.

-

ADP Detection:

-

Step 1: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Step 2: A Kinase Detection Reagent is then added, which contains the enzyme Ultra-Glo™ Luciferase and a substrate. The ADP is converted back to ATP, which is then used by the luciferase to generate a luminescent signal. The intensity of the light produced is directly proportional to the initial ADP concentration and, therefore, the kinase activity.

-

Experimental Workflow for In Vitro Kinase Assay of 1H-indazol-5-ylthiourea

Figure 1: A schematic overview of the experimental workflow for determining the in vitro kinase inhibitory activity of 1H-indazol-5-ylthiourea using the ADP-Glo™ assay.

Detailed Protocol: In Vitro Kinase Assay for 1H-indazol-5-ylthiourea against PLK4

This protocol is designed for a 384-well plate format, which is suitable for HTS and dose-response studies. As indazole scaffolds have been reported to inhibit PLK4, we will use recombinant human PLK4 as the target kinase.[7][13]

Materials and Reagents

| Reagent | Supplier | Catalog Number (Example) |

| 1H-indazol-5-ylthiourea | Biosynth | FI169548 |

| Recombinant Human PLK4 Kinase | Thermo Fisher Scientific | PV3802 |

| PLK4 Substrate (e.g., Tubulin) | Cytoskeleton, Inc. | T240 |

| ATP | Sigma-Aldrich | A7699 |

| ADP-Glo™ Kinase Assay | Promega | V9101 |

| Kinase Buffer (5X) | Varies with kinase | See manufacturer's recommendation |

| DMSO | Sigma-Aldrich | D2650 |

| 384-well white, flat-bottom plates | Corning | 3570 |

| Multichannel pipette | - | - |

| Plate reader with luminescence capability | - | - |

Reagent Preparation

-

1H-indazol-5-ylthiourea Stock Solution: Prepare a 10 mM stock solution of 1H-indazol-5-ylthiourea in 100% DMSO.

-

Compound Dilution Series: Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations for the dose-response curve (e.g., from 1 mM to 0.01 µM).

-

Kinase Working Solution: Dilute the recombinant PLK4 kinase in 1X kinase buffer to the desired working concentration. The optimal concentration should be determined empirically by performing a kinase titration.

-

Substrate Working Solution: Prepare the substrate working solution in 1X kinase buffer. The concentration should be at or near the Kₘ for the kinase.

-

ATP Working Solution: Prepare the ATP working solution in 1X kinase buffer. The concentration should be at or near the Kₘ for ATP for the specific kinase.

Assay Procedure

-

Compound Addition: Add 1 µL of the serially diluted 1H-indazol-5-ylthiourea or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

Kinase and Substrate Addition: Add 5 µL of the kinase working solution and 5 µL of the substrate working solution to each well.

-

Initiate Kinase Reaction: Add 5 µL of the ATP working solution to each well to start the reaction. The final reaction volume is 16 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop Reaction and Deplete ATP: Add 16 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 32 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

-

Read Luminescence: Measure the luminescence signal using a plate reader.

Data Analysis and IC₅₀ Determination

-

Data Normalization:

-

High Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO.

-

Low Control (100% Inhibition): Wells containing substrate, ATP, and DMSO (no kinase).

-

Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_low) / (Luminescence_high - Luminescence_low))

-

-

Dose-Response Curve: Plot the percent inhibition against the logarithm of the 1H-indazol-5-ylthiourea concentration.

-

IC₅₀ Calculation: Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.[14]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomolecularsystems.com [biomolecularsystems.com]

- 12. promega.com [promega.com]

- 13. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clyte.tech [clyte.tech]

Application Note: Characterization of 1H-indazol-5-ylthiourea for Inhibiting PLK4 Activity

Executive Summary

1H-indazol-5-ylthiourea represents a specialized scaffold within the class of indazole-based kinase inhibitors, designed to target Polo-like kinase 4 (PLK4) . PLK4 is the master regulator of centriole duplication; its dysregulation is a hallmark of genomic instability in cancers such as breast, colon, and brain tumors.

This application note provides a comprehensive technical guide for evaluating the efficacy of 1H-indazol-5-ylthiourea. It details the mechanistic basis of inhibition, specifically targeting the ATP-binding hinge region, and outlines rigorous protocols for biochemical validation (ADP-Glo™) and cellular phenotyping (Centriole Depletion Assay).

Scientific Background & Mechanism of Action

The Target: PLK4 and Centrosome Biology

PLK4 is a serine/threonine kinase distinct from other PLK family members (PLK1-3) due to its unique structural divergence and dedicated role in biogenesis.[1] It localizes to the centriole and recruits critical scaffolding proteins STIL and SAS-6 to initiate the formation of a pro-centriole.[1]

-

Normal Function: Ensures each centriole duplicates exactly once per cell cycle (S phase).

-

Pathology: Overexpression leads to supernumerary centrosomes, multipolar spindles, and aneuploidy.

-

Therapeutic Strategy: Inhibition of PLK4 prevents centriole duplication.[1][2] As cancer cells divide, they progressively lose centrioles, leading to mitotic catastrophe and apoptosis—a concept known as "synthetic lethality" in TRIM37-amplified tumors.

The Inhibitor: 1H-indazol-5-ylthiourea Scaffold

The indazole core is a privileged structure in kinase drug discovery (e.g., Axitinib, CFI-400945). The thiourea moiety at the 5-position serves as a critical hydrogen-bonding donor/acceptor system.

-

Binding Mode: The indazole nitrogen and the thiourea NH groups likely interact with the kinase hinge region residues (Glu90 and Cys92 in PLK4).[3]

-

Selectivity: The thiourea linker provides distinct conformational flexibility compared to urea, potentially enhancing selectivity against the structurally similar Aurora kinases.

Pathway Visualization

The following diagram illustrates the PLK4 signaling cascade and the downstream effects of inhibition by 1H-indazol-5-ylthiourea.

Caption: Mechanism of PLK4 inhibition leading to centriole depletion and subsequent mitotic catastrophe.

Experimental Protocols

Compound Preparation and Handling[1][3][4]

-

Solubility: 1H-indazol-5-ylthiourea is hydrophobic. Dissolve in DMSO (Dimethyl Sulfoxide) to create a stock concentration (typically 10 mM).

-

Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.

-

Working Solution: Dilute in assay buffer immediately prior to use. Ensure final DMSO concentration in assays is <1% (usually 0.1-0.5%) to avoid solvent toxicity.

Protocol A: In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies the inhibitory potency (IC50) by measuring the conversion of ATP to ADP during the PLK4 kinase reaction.

Reagents:

-

Recombinant Human PLK4 (active, GST-tagged).

-

Substrate: Casein or Myelin Basic Protein (MBP).

-

ATP (Ultra-pure).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% BSA.

Step-by-Step Workflow:

-

Compound Dilution: Prepare a 10-point serial dilution of 1H-indazol-5-ylthiourea in Assay Buffer (3x concentration).

-

Enzyme Mix: Dilute PLK4 enzyme to 2 ng/µL in Assay Buffer.

-

Substrate/ATP Mix: Prepare a mix of Substrate (0.2 mg/mL) and ATP (10 µM). Note: ATP concentration should be at or below the Km of PLK4 (~15 µM) to ensure competitive inhibition sensitivity.

-

Reaction Assembly (384-well plate):

-

Add 2 µL Compound Dilution.

-

Add 2 µL Enzyme Mix. Incubate for 10 min at RT (allows inhibitor binding).

-

Add 2 µL Substrate/ATP Mix to initiate reaction.

-

-

Incubation: Incubate at Room Temperature for 60 minutes.

-

ADP-Glo Reagent: Add 6 µL ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Detection Reagent: Add 12 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

Readout: Measure Luminescence on a plate reader (e.g., EnVision, GloMax).

Data Analysis:

Calculate % Inhibition using the formula:

Protocol B: Cellular Centriole Depletion Assay

The phenotypic hallmark of PLK4 inhibition is the progressive loss of centrioles.

Cell Lines: HeLa, MCF-7, or RPE-1 (hTERT immortalized).

Step-by-Step Workflow:

-

Seeding: Seed cells on glass coverslips in 24-well plates (approx. 20,000 cells/well). Allow adhesion overnight.

-

Treatment: Treat cells with 1H-indazol-5-ylthiourea at varying concentrations (e.g., 10 nM, 100 nM, 1 µM) for 48 to 72 hours .

-

Rationale: Centriole loss requires cells to pass through mitosis. 48-72 hours allows for 2-3 cell cycles.

-

-

Fixation:

-

Wash with PBS.

-

Fix with ice-cold Methanol for 10 min at -20°C (Preferred for centrosome markers).

-

-

Blocking: Block with 3% BSA/PBS + 0.1% Triton X-100 for 30 min.

-

Primary Antibody: Incubate overnight at 4°C with:

-

Anti-Centrin (Centriole marker).

-

Anti-Pericentrin or Anti-gamma-Tubulin (PCM marker).

-

-

Secondary Antibody: Incubate 1 hour at RT with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488/594).

-

Imaging: Mount with DAPI. Image using a confocal microscope (60x or 100x oil objective).

-

Quantification: Count the number of Centrin foci per cell.

-

Normal: 2-4 foci (G1 vs G2).

-

Inhibited: 0-1 foci.

-

Data Presentation & Analysis

Expected Results Summary

The following table outlines the expected profile of a potent 1H-indazol-5-ylthiourea derivative.

| Parameter | Assay Type | Expected Outcome (Potent Inhibitor) |

| Biochemical Potency | ADP-Glo Kinase Assay | IC50 < 100 nM |

| Cellular Phenotype | Immunofluorescence | >50% cells with 0-1 centrioles at 48h |

| Selectivity | Kinase Panel | >50-fold selectivity vs. Aurora A/B |

| Biomarker | Western Blot | Reduced p-PLK4 (S226) levels |

Experimental Workflow Diagram

This diagram summarizes the integrated workflow for validating the inhibitor.

Caption: Integrated experimental workflow from compound preparation to multi-parametric validation.

Troubleshooting & Optimization

-

High Background in Kinase Assay: PLK4 is prone to autophosphorylation. Ensure the enzyme is stored properly and not degraded. Use a "No ATP" control to subtract background luminescence.

-

Precipitation in Cell Media: Indazole thioureas can have limited aqueous solubility. If precipitation occurs at >10 µM, verify the final DMSO concentration does not exceed 0.5% and consider sonication of the stock solution.

-

Ambiguous Centriole Counts: If Centrin staining is weak, co-stain with CEP135 or CP110 to verify centriole integrity.

References

-

Mason, J. M., et al. (2014). "Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent." Cancer Cell, 26(2), 163-176.

-

Wong, Y. L., et al. (2015). "Reversible centriole depletion with an inhibitor of Polo-like kinase 4." Science, 348(6239), 1155-1160.

-

Laufer, R., et al. (2013).[4] "The discovery of PLK4 inhibitors: (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents."[4][5] Journal of Medicinal Chemistry, 56(15), 6069-6087.

-

Holland, A. J., et al. (2010). "Polo-like kinase 4 kinase activity limits centrosome overduplication by phosphorylating its binding partner STIL." Science, 329(5999), 1626-1630.

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Targeting Angiogenesis and Proliferation in Breast Cancer with 1H-Indazol-5-ylthiourea Derivatives

Executive Summary

The 1H-indazol-5-ylthiourea scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for the development of multi-target tyrosine kinase inhibitors (TKIs). Due to the bioisosteric relationship between thiourea and urea (common in FDA-approved drugs like Sorafenib), derivatives of this moiety exhibit potent inhibitory effects against VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) and EGFR (Epidermal Growth Factor Receptor).

This guide details the application of these derivatives in breast cancer research, specifically focusing on their utility in suppressing proliferation and angiogenesis in hormone-dependent (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.

Scientific Background & Mechanism of Action[1][2][3]

The Pharmacophore

The 1H-indazole ring provides a rigid bicyclic system that mimics the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region. The thiourea linker (-NH-CS-NH-) serves two critical functions:

-

Hydrogen Bonding: It acts as a dual hydrogen bond donor/acceptor "bridge," facilitating binding to the conserved Glu/Asp residues in the kinase active site (e.g., Glu885/Asp1046 in VEGFR-2).

-

Conformational Locking: It often stabilizes the kinase in its inactive "DFG-out" conformation (Type II inhibition), preventing ATP binding and downstream signaling.

Signaling Pathway Inhibition

In breast cancer, overexpression of VEGFR-2 drives angiogenesis (blood vessel formation), while EGFR signaling promotes uncontrolled cell division. 1H-indazol-5-ylthiourea derivatives function as dual inhibitors:

-

Anti-Angiogenesis: Blockade of VEGFR-2 prevents the PI3K/Akt/mTOR cascade, starving the tumor of oxygen and nutrients.

-

Apoptosis Induction: Inhibition leads to the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), triggering the intrinsic mitochondrial apoptotic pathway.

Pathway Visualization

The following diagram illustrates the mechanistic interruption of the VEGFR-2 signaling cascade by indazole-thiourea derivatives.

Figure 1: Mechanism of Action. The indazole-thiourea derivative competes with ATP for the VEGFR-2 binding pocket, blocking downstream PI3K/Akt and Raf/MEK/ERK pathways.

Experimental Protocols

Protocol A: Compound Preparation and Handling

Objective: Ensure consistent solubility and stability of the lipophilic thiourea derivatives.

-

Stock Solution: Dissolve the solid 1H-indazol-5-ylthiourea derivative in 100% DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM or 20 mM.

-

Note: Thioureas can be sensitive to oxidation. Store stock aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Working Solution: Dilute the stock solution in complete culture medium (RPMI-1640 or DMEM) immediately prior to use.

-

Critical Check: Ensure the final DMSO concentration in the cell culture well does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

-

Validation: Centrifuge the working solution at 10,000 x g for 5 minutes to ensure no microprecipitation occurs.

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 value of the derivative against MCF-7 and MDA-MB-231 cell lines.

-

Seeding: Seed cells into 96-well plates at a density of

cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2. -

Treatment: Remove old medium. Add 100 µL of fresh medium containing the test compound at serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

-

Controls: Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Sorafenib or Doxorubicin).

-

Replicates: Perform in triplicate.

-

-

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Aspirate medium carefully. Add 100-150 µL of DMSO to dissolve crystals. Shake plate for 10 minutes.

-

Read: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability =

. Plot dose-response curves to determine IC50.

Protocol C: Apoptosis Analysis (Annexin V-FITC/PI)

Objective: Confirm that the mechanism of death is apoptosis rather than necrosis.

-

Treatment: Seed cells in 6-well plates (

cells/well). Treat with the compound at the determined IC50 concentration for 24 hours. -

Harvesting: Trypsinize cells (gentle action), wash with cold PBS, and centrifuge at 1500 rpm for 5 minutes.

-

Staining: Resuspend the pellet in 1X Binding Buffer (

cells/mL).-

Add 5 µL of Annexin V-FITC.

-

Add 5 µL of Propidium Iodide (PI).

-

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze immediately (within 1 hour) using a flow cytometer (excitation: 488 nm).

-

Gating Strategy:

-

Q1 (Annexin V- / PI+): Necrotic cells.

-

Q2 (Annexin V+ / PI+): Late apoptotic cells.

-

Q3 (Annexin V- / PI-): Live cells.

-

Q4 (Annexin V+ / PI-): Early apoptotic cells.

-

-

Experimental Workflow Visualization

The following diagram outlines the logical progression from synthesis to biological validation.

Figure 2: Experimental Workflow. A systematic approach to validating indazole-thiourea derivatives, moving from chemical synthesis to biological screening and mechanistic confirmation.

Data Analysis & Expected Results

When evaluating 1H-indazol-5-ylthiourea derivatives, potency varies based on the substitution at the N-3 position of the thiourea. Below is a summary of typical reference values derived from literature for high-potency derivatives (e.g., diaryl thioureas).

Table 1: Representative IC50 Values (µM)

| Compound Class | MCF-7 (ER+) | MDA-MB-231 (TNBC) | VEGFR-2 Kinase Assay | Notes |

| Parent Scaffold | > 100 µM | > 100 µM | Inactive | Requires functionalization for potency. |

| Phenyl-thiourea deriv. | 15.8 ± 1.2 | 22.4 ± 2.5 | 0.5 - 1.0 µM | Moderate activity; good starting point. |

| Indazolyl-acyl hydrazone | 5.7 ± 0.4 | 8.2 ± 0.9 | ~0.1 µM | Enhanced H-bonding capability. |

| Optimized Dual Inhibitor | 0.025 (25 nM) | 0.028 (28 nM) | < 0.05 µM | High Potency (e.g., Cmpd 8h [3]) |

| Sorafenib (Control) | 5.4 ± 0.5 | 9.2 ± 1.0 | 0.09 µM | Standard clinical reference. |

Interpretation:

-

Selectivity Index (SI): Effective compounds should show an SI > 3 when compared to normal fibroblast lines (e.g., WI-38 or VERO cells).

-

Apoptosis: A significant shift to Q2/Q4 in Flow Cytometry (e.g., >30% total apoptosis) indicates the compound is cytotoxic rather than merely cytostatic.

References

-

Zhao, C. R., et al. (2013). Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines.[1] Bioorganic & Medicinal Chemistry Letters, 23(7), 1989-1992.[1]

- Relevance: Establishes the foundational SAR for indazole-urea/thiourea hybrids against MDA-MB-231.

-

Gowda, P., et al. (2024). Development of Novel Indazolyl-Acyl Hydrazones as Antioxidant and Anticancer Agents that Target VEGFR-2 in Human Breast Cancer Cells. Chemistry & Biodiversity, 21(3), e202301950.[2]

- Relevance: Identifies specific derivatives (Compounds 4f, 4j) with IC50s ~5.

-

El-Mekabaty, A., et al. (2021). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors.[3] RSC Advances / PMC.

- Relevance: Highlights optimized derivatives (Compound 8h) achieving nanomolar potency (25 nM) against breast cancer lines.

-

Siddig, L. A., et al. (2021). Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. Journal of Molecular Structure.

-

Relevance: Provides comparative cytotoxicity data for thiourea scaffolds against MCF-7 and MDA-MB-231.[4]

-

Sources

- 1. Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Novel Indazolyl-Acyl Hydrazones as Antioxidant and Anticancer Agents that Target VEGFR-2 in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: 1H-Indazol-5-ylthiourea as a Tool for Studying Cell Signaling Pathways

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Investigational Potential of 1H-Indazol-5-ylthiourea in Cell Signaling Research

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs and advanced investigational compounds.[1][2] Derivatives of 1H-indazole are particularly noted for their diverse biological activities, including the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[1][3] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer and inflammatory disorders.[4][5]

1H-Indazol-5-ylthiourea is a small molecule that incorporates the 1H-indazole moiety. While this specific compound is not yet extensively characterized in the public domain, its structural features suggest it may act as an inhibitor of protein kinases or other enzymes involved in cell signaling. The thiourea group can participate in hydrogen bonding and may confer a unique binding profile compared to other indazole derivatives.

This document serves as a guide for researchers to explore the potential of 1H-Indazol-5-ylthiourea as a tool for dissecting cell signaling pathways. We present a series of detailed protocols to characterize its biological activity, from initial cell-based screening to more in-depth mechanistic studies. The protocols are designed to be self-validating and provide a framework for understanding the compound's mechanism of action, with a hypothetical focus on the well-characterized MAPK/ERK signaling pathway, a common target for indazole-based inhibitors.

Hypothesized Mechanism of Action: Targeting the MAPK/ERK Pathway

Many indazole derivatives function as ATP-competitive kinase inhibitors.[1] We hypothesize that 1H-Indazol-5-ylthiourea may inhibit one or more kinases in the MAPK/ERK pathway, such as RAF, MEK, or ERK. This pathway is a central signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival. Its aberrant activation is a key driver in many cancers.

Figure 1: Hypothesized Inhibition of the MAPK/ERK Signaling Pathway. This diagram illustrates the potential points of inhibition of 1H-indazol-5-ylthiourea on the RAF-MEK-ERK cascade.

Protocols for Characterization

Protocol 1: Determination of Optimal Working Concentration and Cytotoxicity

Before mechanistic studies, it is crucial to determine the concentration range at which 1H-Indazol-5-ylthiourea exhibits biological activity without causing overt cytotoxicity. A dose-response curve will be generated to determine the IC50 (half-maximal inhibitory concentration) for cell viability.

Materials:

-

1H-Indazol-5-ylthiourea

-

Cell line of interest (e.g., A375 melanoma cells with BRAF V600E mutation, known to have a constitutively active MAPK pathway)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

DMSO (for stock solution)

-

Multichannel pipette

-

Plate reader (luminometer)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1H-Indazol-5-ylthiourea in sterile DMSO. Store at -20°C, protected from light.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Dilution and Treatment:

-

Prepare a serial dilution of the 10 mM stock solution in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. A 10-point, 2-fold dilution series is recommended.

-

Include a "vehicle control" (DMSO only, at the same final concentration as the highest compound concentration) and a "no treatment" control.

-

Carefully remove the medium from the cells and add 100 µL of the diluted compound or control solutions to the respective wells.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assay:

-

Equilibrate the plate and the viability reagent to room temperature.

-

Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the normalized viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

| Parameter | Description | Example Value |

| Cell Line | Human melanoma | A375 |

| Seeding Density | Cells per well | 5,000 |

| Treatment Duration | Hours | 72 |

| Concentration Range | µM | 0.01 - 100 |

| IC50 | µM | To be determined |

Protocol 2: Western Blot Analysis of MAPK Pathway Phosphorylation

This protocol is designed to assess the effect of 1H-Indazol-5-ylthiourea on the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK. A decrease in the phosphorylated form of these proteins upon treatment would suggest inhibition of an upstream kinase.

Figure 2: General Workflow for Western Blot Analysis.

Materials:

-

6-well cell culture plates

-

1H-Indazol-5-ylthiourea

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2, rabbit anti-phospho-MEK1/2, rabbit anti-total-MEK1/2)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with 1H-Indazol-5-ylthiourea at concentrations at and below the determined IC50 (e.g., 0.5x, 1x, 2x IC50) for a short duration (e.g., 1-4 hours) to observe direct effects on signaling. Include a vehicle control.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer and boil for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) to confirm equal loading.

-

Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

-

| Target Protein | Expected Observation upon Inhibition |

| p-MEK1/2 | Decrease |

| p-ERK1/2 | Decrease |

| Total MEK1/2 | No change |

| Total ERK1/2 | No change |

Protocol 3: In Vitro Kinase Assay

To determine if 1H-Indazol-5-ylthiourea directly inhibits a specific kinase, an in vitro kinase assay is essential. This can be performed using purified recombinant kinase, a specific substrate, and ATP.

Materials:

-

Recombinant active kinase (e.g., BRAF, MEK1, or ERK2)

-

Specific kinase substrate (e.g., a peptide substrate)

-

ATP

-

Kinase assay buffer

-

1H-Indazol-5-ylthiourea

-

Kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of 1H-Indazol-5-ylthiourea in the kinase assay buffer.

-

Reaction Setup:

-

In a 384-well plate, add the recombinant kinase, the specific substrate, and the diluted compound or vehicle control.

-

Allow the compound to pre-incubate with the kinase for a short period (e.g., 15 minutes).

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP should ideally be at the Km for the specific kinase to accurately determine the IC50.

-

Incubation: Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the kinase activity using a suitable method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

-

Data Analysis:

-

Normalize the data to the vehicle control (100% kinase activity).

-

Plot the kinase activity against the log of the compound concentration and fit a curve to determine the in vitro IC50 value.

-

Trustworthiness and Self-Validation

The protocols described are designed to be internally consistent and self-validating.

-

Dose-Response Correlation: The IC50 from the cell viability assay should correlate with the concentrations that show effective inhibition of the target pathway in the Western blot analysis.

-

Pathway Logic: Inhibition of an upstream kinase (e.g., MEK) should lead to a corresponding or greater inhibition of a downstream substrate (e.g., ERK).

-

In Vitro Confirmation: A direct inhibitory effect in an in vitro kinase assay confirms that the compound's cellular effects are not due to off-target or cytotoxic effects unrelated to the hypothesized target.

Conclusion and Future Directions